molecular formula C22H17NO2 B14330584 (4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone CAS No. 103056-99-1

(4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone

Cat. No.: B14330584
CAS No.: 103056-99-1
M. Wt: 327.4 g/mol
InChI Key: RLMDAQOODAYCIR-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxyphenyl group and a phenyl group attached to an indole core, making it a unique structure with potential biological significance.

Preparation Methods

The synthesis of (4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with 2-phenylindole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

(4-Methoxyphenyl)(2-phenyl-1H-indol-3-yl)methanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in unique interactions with biological targets and potential therapeutic applications.

Properties

CAS No.

103056-99-1

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(2-phenyl-1H-indol-3-yl)methanone

InChI

InChI=1S/C22H17NO2/c1-25-17-13-11-16(12-14-17)22(24)20-18-9-5-6-10-19(18)23-21(20)15-7-3-2-4-8-15/h2-14,23H,1H3

InChI Key

RLMDAQOODAYCIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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